2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine
Overview
Description
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine is a heterocyclic compound that features a fused ring system combining benzodioxole and imidazo[1,2-a]pyrimidine moieties.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Preparation Methods
The synthesis of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine can be achieved through various synthetic routes. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This method typically requires the use of a suitable palladium catalyst, a base, and appropriate reaction conditions to facilitate the coupling of the benzodioxole and imidazo[1,2-a]pyrimidine moieties . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions used in these reactions vary depending on the desired transformation. .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in inhibiting the growth of cancer cells.
Medicine: Its anticancer properties make it a candidate for the development of new therapeutic agents.
Industry: The compound’s unique structure allows it to be used in the development of novel materials and pharmaceuticals
Comparison with Similar Compounds
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds also exhibit anticancer properties but differ in their specific molecular targets and mechanisms of action.
Pyrimidine derivatives: Similar to the imidazo[1,2-a]pyrimidine moiety, these compounds are widely used in medicinal chemistry for their biological activities.
Quinoline derivatives: These compounds share structural similarities and are known for their anticancer and antimicrobial properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIQUVEHNRIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587704 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-36-0 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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